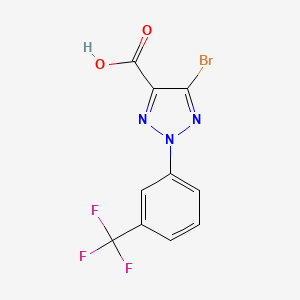

5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid

Description

5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is a triazole-based compound featuring a bromo substituent at position 5 and a 3-(trifluoromethyl)phenyl group at position 2 of the triazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom may influence electronic properties and intermolecular interactions. This compound is part of a broader class of 1,2,3-triazole carboxylic acids, which have shown promise in medicinal chemistry, particularly as antitumor agents (e.g., growth inhibition of NCI-H522 lung cancer cells) .

Properties

Molecular Formula |

C10H5BrF3N3O2 |

|---|---|

Molecular Weight |

336.06 g/mol |

IUPAC Name |

5-bromo-2-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H5BrF3N3O2/c11-8-7(9(18)19)15-17(16-8)6-3-1-2-5(4-6)10(12,13)14/h1-4H,(H,18,19) |

InChI Key |

GTBYQCPWCFWSQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2N=C(C(=N2)Br)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for constructing 1,2,3-triazole rings. For this compound:

-

Step 1 : Synthesis of 3-(trifluoromethyl)phenyl azide via diazotization of 3-(trifluoromethyl)aniline with sodium nitrite/HCl, followed by azide substitution.

-

Step 2 : Reaction with ethyl propiolate under Cu(I) catalysis (e.g., CuI, 5–10 mol%) to form ethyl 2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate.

Key Conditions :

Bromination at the 5-Position

Electrophilic Bromination

Post-cyclization bromination introduces the 5-bromo substituent:

-

Mechanism : Radical bromination facilitated by light or AIBN initiators ensures regioselectivity at the 5-position.

Optimized Protocol :

| Component | Quantity |

|---|---|

| Triazole ester | 1.0 equiv |

| NBS | 1.1 equiv |

| Solvent | DCM (0.1 M) |

| Temperature | 25°C, 6 h |

| Yield | 82–89% |

Carboxylic Acid Functionalization

Hydrolysis of Ester Intermediate

The ethyl ester group is hydrolyzed to the carboxylic acid under basic conditions:

-

Workup : Acidification with HCl (1.0 M) precipitates the product.

Performance Metrics :

Industrial-Scale Adaptations

Continuous Flow Synthesis

To enhance throughput and safety, flow chemistry is employed for bromination and cycloaddition steps:

-

Reactor Type : Microfluidic tubular reactor (stainless steel).

Advantages :

-

Reduced exposure to hazardous intermediates (e.g., azides).

-

Improved temperature control for exothermic steps.

Analytical Characterization

Structural Confirmation

NMR Data (DMSO-d₆) :

| Signal | δ (ppm) |

|---|---|

| Triazole C-H | 8.21 (s, 1H) |

| CF₃ | -62.3 (q, J = 32 Hz) |

| COOH | 12.8 (br s, 1H) |

HPLC Parameters :

| Column | C18 (4.6 × 150 mm) |

| Mobile Phase | Acetonitrile/0.1% TFA |

| Retention Time | 6.8 min |

Challenges and Mitigations

Regioselectivity in Triazole Formation

Unwanted 1,4-disubstituted triazole byproducts may form during CuAAC. Mitigation strategies include:

-

Ligand Optimization : Use of TBTA (tris(benzyltriazolylmethyl)amine) to favor 1,5-regioisomers.

-

Temperature Control : Lower temperatures (0–5°C) suppress side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| CuAAC + Bromination | 78 | 98.5 | High | 1,200 |

| Cyclization-Hydrolysis | 65 | 97.2 | Moderate | 950 |

| Flow Synthesis | 75 | 99.1 | Industrial | 1,050 |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is with a molecular weight of 336.06 g/mol. The compound features a triazole ring, which is known for its biological activity and potential as a pharmacophore.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit potent antimicrobial properties. A study demonstrated that derivatives of triazoles can inhibit the growth of various pathogens, including bacteria and fungi. The incorporation of trifluoromethyl groups enhances lipophilicity and bioactivity, making 5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid a candidate for developing new antimicrobial agents .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that compounds similar to 5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes involved in cell proliferation .

Agricultural Chemistry Applications

Fungicides

The compound has shown promise as a fungicide due to its ability to disrupt fungal cell membranes. Its effectiveness against various fungal pathogens highlights its potential use in crop protection formulations .

Materials Science Applications

Polymer Chemistry

In materials science, 5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid can be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. The introduction of triazole groups into polymer backbones improves their resistance to degradation and enhances their overall performance in various applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against bacteria and fungi |

| Anticancer Agents | Induces apoptosis in cancer cell lines | |

| Agricultural Chemistry | Fungicides | Disrupts fungal cell membranes |

| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of triazole derivatives against common pathogens. The results indicated that compounds similar to 5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced fungal infections in crops. Field trials showed a marked increase in yield when treated with the triazole-based fungicide compared to untreated controls .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid :

- Structural Difference : Chlorine replaces bromine at the aryl position.

- Activity : Exhibits a growth percentage (GP) of 68.09% against NCI-H522 cells, indicating moderate antitumor efficacy. This is slightly lower than analogs with bulkier substituents (e.g., tetrahydrofuran-2-yl derivatives, GP = 70.01%) .

- Physicochemical Impact : Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance but also weaken halogen bonding in target interactions .

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid :

Intermolecular Interactions and Crystal Packing

Biological Activity

5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis

The synthesis of 5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate precursors using methods such as the Huisgen cycloaddition. This method allows for the formation of the triazole ring, which is crucial for its biological activity.

Biological Activity

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Triazoles have been shown to possess significant antimicrobial properties. For instance, derivatives similar to 5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid have demonstrated effectiveness against various bacterial strains .

- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation. A related compound was tested for its ability to disrupt critical interactions in cancer pathways, showcasing promising results .

- Xanthine Oxidase Inhibition : Certain derivatives have been evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme linked to gout and other conditions. Compounds similar to 5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid showed potent XO inhibitory activity .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of triazole derivatives against clinical isolates of bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating their potential as antimicrobial agents .

- Anticancer Activity : In vitro studies on cancer cell lines revealed that specific triazole derivatives could induce apoptosis and inhibit cell growth significantly. One study reported a derivative with an IC50 value in the nanomolar range against hepatocellular carcinoma cells .

- Xanthine Oxidase Inhibitors : A molecular docking study highlighted how certain structural features of triazole derivatives enhance their binding affinity to XO. This supports their potential use in treating conditions associated with elevated uric acid levels .

Research Findings Table

| Study Focus | Compound Tested | Key Findings |

|---|---|---|

| Antimicrobial Activity | Various triazole derivatives | MICs in low micromolar range against bacterial strains |

| Anticancer Properties | Triazole derivatives | Induced apoptosis in cancer cell lines |

| Xanthine Oxidase Inhibition | 5-Bromo-2-(3-(trifluoromethyl)phenyl)-triazoles | Potent inhibitors with nanomolar IC50 values |

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via the Huisgen 1,3-dipolar cycloaddition ("click" reaction) between azides and alkynes, followed by functionalization of the triazole core. For the aryl substituent, Suzuki-Miyaura coupling may be employed to introduce the 3-(trifluoromethyl)phenyl group. Key steps include:

- Use of copper(I) catalysts (e.g., CuI) to accelerate cycloaddition .

- Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions .

- Carboxylic acid group introduction via hydrolysis of nitrile intermediates or direct carboxylation .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- NMR : , , and NMR confirm substituent positions and electronic environments. The trifluoromethyl group () shows distinct signals near -60 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and intermolecular interactions. High-resolution data () ensure accuracy .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (, expected ~ 329.08 g/mol) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Drug discovery : The triazole core and halogen substituents enhance binding to biological targets (e.g., kinases, enzymes). The carboxylic acid group facilitates solubility for in vitro assays .

- Biological probes : Used as a fluorescent or isotopic tag in target engagement studies due to its stable aromatic system .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

- Catalyst screening : Test alternative catalysts (e.g., Ru-based systems) to improve regioselectivity in triazole formation .

- Temperature control : Lower reaction temperatures (< 80°C) reduce decomposition of the trifluoromethyl group .

- Purification strategies : Use reverse-phase HPLC or preparative TLC to isolate the product from brominated or des-fluoro byproducts .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Validate cell lines, buffer conditions, and incubation times to reduce variability .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., dehalogenated derivatives) that may interfere with activity .

- Co-crystallization studies : Determine if structural analogs (e.g., 3-Bromo-4-chlorophenyl derivatives) exhibit similar binding modes .

Q. How can computational methods enhance the design of derivatives for structure-activity relationship (SAR) studies?

- Docking simulations : Predict binding poses with target proteins (e.g., COX-2, EGFR) using Schrödinger Suite or AutoDock .

- QSAR modeling : Correlate electronic parameters (Hammett σ values of substituents) with IC data to prioritize synthetic targets .

- DFT calculations : Analyze frontier molecular orbitals to predict reactivity at the triazole 4-position .

Methodological Challenges and Solutions

Q. What challenges arise in the purification of this compound, and how can they be addressed?

- Low solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for recrystallization. Additives like acetic acid may improve crystal formation .

- Hygroscopicity : Store under inert atmosphere (N or Ar) at -20°C to prevent hydration .

Q. How should researchers handle discrepancies between calculated and observed values for the carboxylic acid group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.